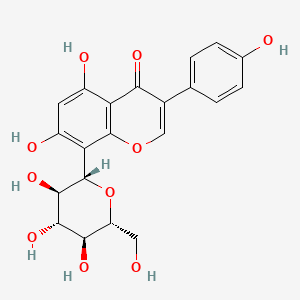

Genistein 8-C-glucoside

Description

This compound has been reported in Dalbergia sissoo, Genista ephedroides, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-6-13-17(27)18(28)19(29)21(31-13)15-12(25)5-11(24)14-16(26)10(7-30-20(14)15)8-1-3-9(23)4-2-8/h1-5,7,13,17-19,21-25,27-29H,6H2/t13-,17-,18+,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWJJOYYZFELEZ-FFYOZGDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415186 | |

| Record name | Genistein 8-C-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66026-80-0 | |

| Record name | Genistein 8-C-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66026-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Genistein 8-C-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Occurrence and Analysis of Genistein 8-C-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genistein 8-C-glucoside, a naturally occurring isoflavone, has garnered significant interest within the scientific community for its potential therapeutic applications. As a C-glucoside of genistein, it exhibits distinct physicochemical and pharmacokinetic properties compared to its O-glucoside counterparts. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its role in cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of isoflavone-based therapeutics.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Fabaceae (legume) family. While soybeans (Glycine max) are a well-known source of the parent aglycone, genistein, and its 7-O-glucoside, genistin, the 8-C-glucoside isomer is less ubiquitous. The most significant and well-documented natural source of this compound is the yellow lupine (Lupinus luteus), particularly in its flowers[1][2][3][4][5].

The concentration of this compound can vary depending on the plant species, the specific organ, and the developmental stage of the plant. The following table summarizes the known occurrences of this isoflavone.

| Plant Species | Plant Part | Concentration | Reference |

| Lupinus luteus | Flowers | Major isoflavone constituent | [1][2][4] |

| Lupinus luteus | Roots | Present, induced by heavy metals | [6] |

Experimental Protocols

Extraction of this compound from Lupinus luteus Flowers

This protocol is adapted from methodologies described in the literature for the extraction of isoflavones from plant material[4].

Materials:

-

Fresh or lyophilized Lupinus luteus flowers

-

Methanol

-

Ethyl acetate

-

n-butanol

-

Polyamide for column chromatography

-

Ethanol (15%, 30%, 50%, 80%)

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Homogenization: Homogenize 100 g of fresh (or 10 g of lyophilized) Lupinus luteus flowers in methanol.

-

Solvent Extraction: Perform sequential extraction of the methanolic extract with ethyl acetate and then n-butanol to partition compounds based on polarity. This compound will preferentially partition into the more polar n-butanol phase.

-

Concentration: Concentrate the n-butanol fraction to dryness using a rotary evaporator.

-

Column Chromatography:

-

Prepare a chromatography column packed with polyamide.

-

Dissolve the dried extract in a minimal amount of the initial mobile phase (15% ethanol).

-

Load the dissolved extract onto the column.

-

Elute the column sequentially with increasing concentrations of ethanol (15%, 30%, 50%, and 80%).

-

Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Isolation: this compound is typically eluted with 50% ethanol[4]. Combine the fractions containing the pure compound and concentrate to yield a beige powder.

Quantification of this compound by UPLC-MS/MS

This protocol outlines a sensitive and robust method for the quantification of this compound in plant extracts, adapted from established methods for isoflavone analysis[7][8][9].

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Acquity UPLC BEH C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm)

Reagents:

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium acetate

-

This compound analytical standard

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation:

-

Dissolve the extracted and purified this compound in methanol.

-

Filter the sample through a 0.22 µm syringe filter prior to injection.

-

-

UPLC Conditions:

-

Mobile Phase A: 2.5 mM ammonium acetate in water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

Initial: 5% B

-

0-0.5 min: 5-19% B

-

0.5-2 min: 19% B

-

2-2.5 min: 19-40% B

-

2.5-3.1 min: 40-52% B

-

3.1-3.5 min: 52-80% B

-

3.5-4 min: 80-5% B

-

4-4.5 min: 5% B

-

-

Flow Rate: 0.45 mL/min

-

Column Temperature: 45°C

-

Injection Volume: 10 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).

-

Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The fragmentation pattern for C-glucosides involves characteristic losses from the sugar moiety[10].

-

-

Quantification: Construct a calibration curve by plotting the peak area of the analytical standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Signaling Pathways Modulated by Genistein and its Glucosides

Genistein, the aglycone of this compound, is a well-studied modulator of multiple intracellular signaling pathways, particularly in the context of cancer. While research specifically on the 8-C-glucoside is ongoing, it is hypothesized to exert its biological effects following deglycosylation to genistein. The following diagram illustrates the key signaling pathways influenced by genistein.

Caption: Signaling pathways modulated by genistein.

Genistein exerts its anticancer effects by targeting multiple signaling cascades. It is a known inhibitor of receptor tyrosine kinases (RTKs), which are often overactive in cancer cells[6]. This inhibition leads to the downregulation of downstream pro-survival pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways[6][11]. Furthermore, genistein has been shown to suppress the activation of the transcription factor NF-κB, which plays a crucial role in inflammation, cell survival, and proliferation[11][12].

In the context of apoptosis, genistein modulates the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax[12]. This shift in the Bax/Bcl-2 ratio promotes the activation of caspases, ultimately leading to programmed cell death[12][13][14].

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound.

Caption: Workflow for this compound analysis.

Conclusion

This compound represents a promising natural compound with significant therapeutic potential. Its primary known source is the flowers of Lupinus luteus. The methodologies outlined in this guide provide a robust framework for the extraction, isolation, and quantification of this isoflavone. A thorough understanding of its modulatory effects on key cellular signaling pathways is crucial for the continued development of genistein-based therapeutic strategies. Further research is warranted to explore other potential natural sources of this compound and to fully elucidate its in vivo metabolic fate and biological activity.

References

- 1. Genistein Prevents Apoptosis and Oxidative Stress Induced by Methylglyoxal in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of genistein-8-C-glucoside from Lupinus luteus on DNA damage assessed using the comet assay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:66026-80-0 | Chemsrc [chemsrc.com]

- 4. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. Cellular and Molecular Mechanisms Modulated by Genistein in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. iosrjournals.org [iosrjournals.org]

- 11. MULTI-TARGETED THERAPY OF CANCER BY GENISTEIN - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Genistein induces receptor and mitochondrial pathways and increases apoptosis during BCL-2 knockdown in human malignant neuroblastoma SK-N-DZ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Genistein 8-C-glucoside: A Technical Guide to its Discovery and Isolation from Lupinus luteus

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and biological activity of Genistein 8-C-glucoside (G8CG), a naturally occurring isoflavone found in yellow lupin (Lupinus luteus). This document details the experimental protocols for its extraction and purification, presents quantitative data on its cytotoxic effects, and visualizes its known and putative signaling pathways.

Introduction: The Significance of this compound

Genistein, a well-studied isoflavone, is recognized for its potential chemopreventive and therapeutic properties in various cancers. Its glycosidic forms, such as this compound, are prevalent in leguminous plants and are precursors to the biologically active aglycone. The C-glycosidic linkage in G8CG offers greater stability against enzymatic hydrolysis in the upper gastrointestinal tract compared to O-glycosides, potentially influencing its bioavailability and pharmacological profile. Lupinus luteus, or yellow lupin, has been identified as a rich source of this compound, making it a subject of interest for natural product chemists and drug discovery scientists.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C21H20O10 | [1][2] |

| Molecular Weight | 432.38 g/mol | [1][2] |

| CAS Number | 66026-80-0 | [1][2] |

| Appearance | Beige powder | [3] |

| Purity (as isolated by Antosiak et al., 2016) | 97.5% | [3] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Isolation and Purification from Lupinus luteus

The isolation of this compound from the flowers of Lupinus luteus has been reported, with the foundational methodology attributed to Laman and Volynets (1974). The following protocol is based on the summary provided by Antosiak et al. (2016)[3].

Experimental Protocol: Isolation of this compound

Objective: To extract and purify this compound from the flowers of Lupinus luteus.

Materials and Reagents:

-

Fresh or dried flowers of Lupinus luteus

-

Methanol

-

Ethyl acetate

-

n-Butanol

-

Polyamide for column chromatography

-

Ethanol (15%, 30%, 50%, 80% aqueous solutions)

-

Rotary evaporator

-

Chromatography column (e.g., 3 x 80 cm)

Procedure:

-

Extraction:

-

Homogenize the plant material (flowers of Lupinus luteus).

-

Perform a sequential extraction with solvents of increasing polarity, starting with methanol, followed by ethyl acetate, and then n-butanol to partition the phytochemicals.

-

-

Column Chromatography:

-

Prepare a slurry of polyamide in the initial mobile phase.

-

Pack a chromatography column (3 x 80 cm) with the polyamide slurry.

-

Concentrate the appropriate extract fraction (containing the isoflavones) under reduced pressure using a rotary evaporator.

-

Load the concentrated extract onto the top of the polyamide column.

-

-

Elution and Fraction Collection:

-

Begin elution with a stepwise gradient of aqueous ethanol.

-

Wash the column sequentially with 15% ethanol, 30% ethanol, 50% ethanol, and 80% ethanol.

-

Collect fractions throughout the elution process.

-

This compound is eluted with the 50% ethanol fraction[3].

-

-

Purification and Characterization:

-

Combine the G8CG-containing fractions.

-

Remove the solvent under reduced pressure to yield the purified compound.

-

The purity of the isolated G8CG can be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Note: The original detailed protocol by Laman and Volynets (1974) could not be retrieved through available search resources. This protocol is a detailed interpretation of the summary provided in subsequent publications.

References

Biosynthesis of Genistein 8-C-glucoside in Plants: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals November 20, 2025

Abstract

Genistein 8-C-glucoside, a naturally occurring isoflavone, is a compound of significant interest due to its potential therapeutic applications. Found predominantly in leguminous plants, its biosynthesis involves a complex, multi-step enzymatic pathway branching from the general phenylpropanoid pathway. This technical guide provides an in-depth exploration of the complete biosynthesis of this compound, from primary metabolites to the final glycosylated product. It includes a detailed breakdown of the enzymatic steps, quantitative data on enzyme kinetics, comprehensive experimental protocols for pathway analysis, and visual representations of the core biochemical and regulatory pathways to facilitate a deeper understanding for research and development professionals.

Introduction

Isoflavonoids are a subclass of flavonoids almost exclusive to the legume family (Fabaceae) and are well-recognized for their roles in plant defense and symbiotic nitrogen fixation.[1] In human health, they are studied for their potential benefits in preventing hormone-related cancers, cardiovascular diseases, and osteoporosis. Genistein, a key isoflavone, and its glycosidic conjugates are the subject of extensive research. C-glycosylated flavonoids, such as this compound, are particularly noteworthy as the C-C bond between the aglycone and the sugar moiety confers greater stability against enzymatic and acidic hydrolysis compared to their O-glycoside counterparts.[2] This enhanced stability makes them promising candidates for drug development. Understanding the precise biosynthetic pathway is critical for metabolic engineering efforts aimed at increasing production in native plants or heterologous systems.

The Core Biosynthesis Pathway

The formation of this compound is a multi-stage process that begins with the essential amino acid L-phenylalanine. The pathway can be divided into three major parts: the General Phenylpropanoid Pathway, the Isoflavonoid Branch leading to the genistein aglycone, and the final C-glycosylation step.

General Phenylpropanoid Pathway

This foundational pathway converts L-phenylalanine into 4-coumaroyl-CoA, a central precursor for thousands of specialized plant metabolites, including flavonoids.

-

Phenylalanine Ammonia-Lyase (PAL): The pathway initiates with the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it with Coenzyme A to form the high-energy thioester, 4-coumaroyl-CoA.

Isoflavonoid Branch: Synthesis of Genistein

The synthesis of the isoflavone scaffold is the defining part of this pathway, primarily occurring in legumes.

-

Chalcone Synthase (CHS): CHS is a key enzyme that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.

-

Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific intramolecular cyclization of naringenin chalcone into the flavanone, naringenin.

-

Isoflavone Synthase (IFS): A critical branch point enzyme, IFS is a cytochrome P450 enzyme that hydroxylates naringenin at the 2-position and catalyzes the subsequent aryl migration of the B-ring from C2 to C3, forming the unstable intermediate 2-hydroxyisoflavanone.

-

2-Hydroxyisoflavanone Dehydratase (HID): This enzyme catalyzes the elimination of a water molecule from 2-hydroxyisoflavanone to form the stable isoflavone, genistein. This reaction can also occur spontaneously.

Terminal Step: C-Glycosylation

The final step is the attachment of a glucose moiety to the genistein backbone at the 8th carbon position.

-

Isoflavone 8-C-Glucosyltransferase (I8CGT): This reaction is catalyzed by a specific UDP-dependent glycosyltransferase (UGT). A novel C-glucosyltransferase, designated PlUGT43 , has been identified and characterized from Pueraria lobata (kudzu).[2][3][4] This enzyme specifically transfers a glucose moiety from UDP-glucose to the C-8 position of isoflavones, including genistein, to form this compound.[2][3][5]

Visualization of the Biosynthesis Pathway

The following diagram illustrates the enzymatic conversion of L-Phenylalanine to this compound.

References

- 1. Frontiers | GmMYB176 Regulates Multiple Steps in Isoflavonoid Biosynthesis in Soybean [frontiersin.org]

- 2. Molecular characterization of the C-glucosylation for puerarin biosynthesis in Pueraria lobata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ovid.com [ovid.com]

- 5. english.cas.cn [english.cas.cn]

In-Depth Technical Guide: Biological Activity of Genistein 8-C-glucoside in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Genistein, a well-studied isoflavone, has demonstrated significant anticancer properties. Its glycosidic form, Genistein 8-C-glucoside (G8CG), is a naturally occurring derivative that is also gaining attention for its potential as a chemotherapeutic agent. This technical guide provides a comprehensive overview of the biological activity of this compound in cancer cells. It details the compound's impact on cell viability, apoptosis, and the underlying molecular signaling pathways. This document also includes detailed experimental protocols for key assays and presents available quantitative data to support further research and development in this area.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing apoptosis and inhibiting cell proliferation. While much of the detailed mechanistic work has been conducted on its aglycone, genistein, studies on G8CG suggest analogous and in some cases, more potent, activities.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. This programmed cell death is initiated through the mitochondrial pathway, characterized by a loss of mitochondrial membrane potential (ΔΨm). The disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and resulting in the execution of apoptosis. Studies have shown that G8CG treatment leads to a significant increase in the percentage of apoptotic cells in a dose- and time-dependent manner.

Inhibition of Cell Proliferation

A key aspect of the anticancer activity of this compound is its ability to inhibit the proliferation of cancer cells. This is achieved by arresting the cell cycle at various checkpoints, preventing cancer cells from progressing through the division cycle. While specific cell cycle analysis data for G8CG is limited, studies on genistein show a clear induction of G2/M phase arrest in various cancer cell lines. This is often accompanied by the modulation of key cell cycle regulatory proteins.

Modulation of Signaling Pathways

The anticancer effects of genistein and its glycosides are underpinned by their ability to modulate numerous intracellular signaling pathways that are often dysregulated in cancer. Key pathways affected include:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Genistein has been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Genistein can modulate the activity of different MAPK family members, such as ERK, JNK, and p38, to exert its anticancer effects.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Genistein has been shown to inhibit NF-κB activation, which contributes to its pro-apoptotic and anti-inflammatory properties.

The following diagram illustrates the key signaling pathways potentially modulated by this compound, based on current knowledge of genistein and its derivatives.

Caption: Signaling pathways modulated by this compound.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound and its aglycone, genistein, in various cancer cell lines.

Table 1: Cytotoxicity of this compound and Genistein

| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| This compound | SK-OV-3 (Ovarian) | MTT | 24 | >90 | Antosiak et al., 2017 |

| SK-OV-3 (Ovarian) | MTT | 48 | ~70 | Antosiak et al., 2017 | |

| Genistein | SK-OV-3 (Ovarian) | MTT | 24 | >90 | Antosiak et al., 2017 |

| SK-OV-3 (Ovarian) | MTT | 48 | ~60 | Antosiak et al., 2017 | |

| Mia-PaCa2 (Pancreatic) | MTT | 48 | 20 | El-Readi et al., 2018 | |

| PANC-1 (Pancreatic) | MTT | 48 | 25 | El-Readi et al., 2018 | |

| HeLa (Cervical) | MTT | 48 | 35 | Aravindan et al., 2004 | |

| ME-180 (Cervical) | MTT | 48 | 60 | Aravindan et al., 2004 |

Table 2: Induction of Apoptosis by this compound and Genistein

| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Reference |

| This compound | SK-OV-3 (Ovarian) | 50 | 24 | ~15 | Antosiak et al., 2017 |

| SK-OV-3 (Ovarian) | 90 | 24 | ~29 | Antosiak et al., 2017 | |

| SK-OV-3 (Ovarian) | 50 | 48 | ~25 | Antosiak et al., 2017 | |

| SK-OV-3 (Ovarian) | 90 | 48 | ~49 | Antosiak et al., 2017 | |

| Genistein | SK-OV-3 (Ovarian) | 50 | 24 | ~10 | Antosiak et al., 2017 |

| SK-OV-3 (Ovarian) | 90 | 24 | ~20 | Antosiak et al., 2017 | |

| SK-OV-3 (Ovarian) | 50 | 48 | ~18 | Antosiak et al., 2017 | |

| SK-OV-3 (Ovarian) | 90 | 48 | ~35 | Antosiak et al., 2017 |

Table 3: Effect on Mitochondrial Membrane Potential (ΔΨm) in SK-OV-3 Cells

| Compound | Concentration (µM) | Incubation Time (h) | Reduction in ΔΨm (%) | Reference |

| This compound | 90 | 48 | 49 | Antosiak et al., 2017 |

| Genistein | 90 | 48 | 52.7 | Antosiak et al., 2017 |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microplates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining

This method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

Materials:

-

Cancer cells treated with this compound

-

Acridine Orange (AO) solution (100 µg/mL in PBS)

-

Ethidium Bromide (EB) solution (100 µg/mL in PBS)

-

PBS

-

Fluorescence microscope

Procedure:

-

Culture and treat cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Resuspend the cell pellet in 25 µL of PBS.

-

Add 1 µL of AO/EB staining solution (a 1:1 mixture of AO and EB solutions) to the cell suspension.

-

Immediately place 10 µL of the stained cell suspension on a microscope slide and cover with a coverslip.

-

Observe the cells under a fluorescence microscope.

-

Viable cells: Green nucleus with intact structure.

-

Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

-

Late apoptotic cells: Orange-red nucleus with chromatin condensation or fragmentation.

-

Necrotic cells: Uniformly orange-red nucleus.

-

-

Count at least 200 cells and determine the percentage of apoptotic cells.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for screening and evaluating the anticancer activity of a compound like this compound.

The Core Mechanism of Action of Genistein 8-C-glucoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genistein 8-C-glucoside (G8CG), a naturally occurring isoflavone found in leguminous plants, has garnered significant interest for its potential therapeutic applications, particularly in oncology. As a glycosylated form of genistein, its mechanism of action is multifaceted, involving direct cytotoxic and pro-apoptotic effects, as well as indirect actions following its metabolic conversion to the aglycone, genistein. This technical guide provides a comprehensive overview of the core mechanisms of action of G8CG, detailing its impact on cellular viability, apoptosis, and the underlying signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of G8CG as a potential therapeutic agent.

Introduction

This compound is a member of the isoflavone class of flavonoids, which are widely distributed in plants.[1] Numerous in vitro studies have highlighted the chemopreventive and chemotherapeutic potential of isoflavones, with genistein and its glycosides being of particular interest.[1] The presence of a glucose moiety at the 8-carbon position distinguishes G8CG from its more extensively studied aglycone, genistein. This structural difference influences its bioavailability and may confer distinct biological activities. This guide will first explore the direct cellular effects of G8CG and then delve into the well-established signaling pathways modulated by its active metabolite, genistein.

Direct Cellular Effects of this compound

The primary mechanism of action of this compound at the cellular level involves the induction of cytotoxicity and apoptosis, particularly in cancer cells. These effects are dose- and time-dependent and are mediated through the disruption of mitochondrial function and the generation of reactive oxygen species (ROS).

Inhibition of Cell Proliferation

G8CG has been shown to significantly inhibit the proliferation of human ovarian carcinoma SK-OV-3 cells.[2] The cytotoxic effect is more pronounced at higher concentrations and with longer exposure times.

Table 1: Cytotoxicity of this compound on SK-OV-3 Cells [2]

| Concentration (µM) | 24h Incubation (% Inhibition) | 48h Incubation (% Inhibition) |

| 1-20 | No significant effect | Not reported |

| >20 | Dose-dependent decrease in viability | Dose-dependent decrease in viability |

| 90 | 52% | 61.1% |

Induction of Apoptosis

A key mechanism through which G8CG exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. This process is initiated through a mitochondrial-dependent pathway.

A critical early event in G8CG-induced apoptosis is the loss of mitochondrial membrane potential.[2] This disruption of mitochondrial integrity leads to the release of pro-apoptotic factors into the cytoplasm.

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in SK-OV-3 Cells [2]

| Concentration (µM) | 24h Incubation (% Reduction in ΔΨm) | 48h Incubation (% Reduction in ΔΨm) |

| <30 | No significant change | No significant change |

| ≥30 | Strong depolarization | Strong depolarization |

| 90 | Not reported | 49% |

Treatment with G8CG at higher concentrations leads to an increase in the intracellular levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[2] This oxidative stress contributes to cellular damage and the initiation of the apoptotic cascade.

Table 3: Effect of this compound on ROS Generation in SK-OV-3 Cells [2]

| Concentration (µM) | Effect on DCF Fluorescence |

| 2.5-20 | No significant difference from control |

| ≥20 | Increased DCF fluorescence |

The induction of apoptosis by G8CG is a significant finding, suggesting its potential as a chemotherapeutic agent. The following diagram illustrates the proposed pathway for G8CG-induced apoptosis.

Mechanisms of Action of Genistein (Aglycone Metabolite)

Upon administration, this compound is likely metabolized to its aglycone form, genistein, by intestinal enzymes.[3][4] Genistein is a well-characterized bioactive compound with a broad range of molecular targets and effects on key signaling pathways implicated in cancer and other diseases.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, cell survival, and proliferation. Genistein has been shown to inhibit the activation of NF-κB in various cancer cell lines.[5] This inhibition is achieved by preventing the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate the transcription of pro-inflammatory and anti-apoptotic genes.

References

- 1. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioavailability of genistein and its glycoside genistin as measured in the portal vein of freely moving unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genistein inhibits stemness of SKOV3 cells induced by macrophages co-cultured with ovarian cancer stem-like cells through IL-8/STAT3 axis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Antioxidant Properties of Genistein 8-C-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genistein 8-C-glucoside (G8CG) is a naturally occurring isoflavone, a subclass of flavonoid compounds widely distributed in the plant kingdom. It is notably isolated from the flowers of Lupinus luteus (yellow lupine). As a C-glycoside, G8CG features a glucose moiety attached to the genistein aglycone via a stable carbon-carbon bond, which differentiates it from the more common O-glycosides. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases. This has driven significant research into the antioxidant potential of phytochemicals like G8CG. This technical guide provides a comprehensive overview of the in vitro antioxidant properties of this compound, detailing its cellular effects, the experimental protocols used for its evaluation, and the potential signaling pathways involved in its mechanism of action.

Direct Radical Scavenging Activity: Acellular Assays

Direct antioxidant activity is often assessed using cell-free chemical assays that measure a compound's ability to scavenge synthetic radicals. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.

While extensive data exists for the aglycone, genistein, specific quantitative values (e.g., IC50) for this compound in these acellular assays are not widely reported in the available scientific literature. General studies on isoflavones suggest that aglycones tend to exhibit stronger radical scavenging activity in these chemical tests compared to their glycoside forms.[1][2] The presence of the bulky glucose moiety can sterically hinder the interaction with the radical species. However, this does not preclude significant biological activity, as G8CG can be metabolized to its active aglycone form within a cellular environment.

Cellular Antioxidant Effects of this compound

In contrast to acellular assays, cellular models provide a more biologically relevant context for evaluating antioxidant activity, accounting for factors like cell uptake, metabolism, and interaction with endogenous antioxidant systems. This compound has demonstrated significant protective effects against oxidative stress in various in vitro cellular systems.

These studies consistently show that G8CG exerts protective antioxidant effects at low micromolar concentrations. However, it is crucial to note the biphasic dose-response, where higher concentrations (>20 µM) can lead to cytotoxicity and pro-oxidant effects.[1]

| Cell Model | Oxidative Stressor | G8CG Concentration | Observed Antioxidant Effect | Reference |

| Mouse Embryonic Fibroblasts (NIH 3T3) | Hydrogen Peroxide (H₂O₂) | 2.5 - 10 µM | Showed antioxidant properties by protecting against H₂O₂-induced DNA damage. | [1] |

| Human Red Blood Cells | tert-Butylhydroperoxide | Dose-dependent | Inhibited membrane lipid peroxidation and prevented GSH oxidation. | [3][4] |

| Rat Liver Homogenates | tert-Butylhydroperoxide | Dose-dependent | Inhibited membrane lipid peroxidation. | [3][4] |

| Human Red Blood Cells | Hypochlorous Acid (HOCl) | Not specified | Inhibited HOCl-induced cellular damage. | [5] |

Mechanisms of Action & Signaling Pathways

The antioxidant effects of isoflavones are not limited to direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective genes. While specific signaling studies on G8CG are limited, the pathways activated by its aglycone, genistein, are well-documented and provide a strong basis for the likely mechanisms of G8CG following cellular uptake and potential deglycosylation.

Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), inducing the transcription of numerous protective genes, including Heme Oxygenase-1 (HO-1). Genistein has been shown to activate this pathway, thereby bolstering the cell's intrinsic antioxidant defenses.[2][6]

MAPK Pathway

Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 and JNK, are often activated by oxidative stress and can lead to inflammation and apoptosis. Studies on genistein have demonstrated its ability to inhibit the phosphorylation and activation of these pro-oxidant MAPK pathways, thereby preventing downstream cellular damage.[7][8][9]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of antioxidant properties. Below are methodologies for key assays relevant to the study of this compound.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

-

Reagent Preparation : Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). Adjust the concentration to obtain an absorbance of 1.0 ± 0.1 at 517 nm.

-

Sample Preparation : Dissolve G8CG in a suitable solvent (e.g., DMSO) to create a stock solution, then prepare a series of dilutions.

-

Reaction : Add a small volume of each G8CG dilution to the DPPH solution in a 96-well plate or cuvette. Include a control (solvent + DPPH) and a blank (solvent + methanol).

-

Incubation : Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement : Measure the absorbance of all samples at 517 nm using a spectrophotometer.

-

Calculation : Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Cellular ROS Detection using DCFDA

The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is a common method for measuring intracellular ROS. Non-fluorescent DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Cell Culture : Seed cells (e.g., NIH 3T3) in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment : Treat the cells with various concentrations of G8CG for a specified period (e.g., 1-24 hours).

-

Loading : Remove the treatment media, wash the cells with phosphate-buffered saline (PBS), and incubate them with DCFDA solution (e.g., 10 µM) for 30-60 minutes at 37°C.

-

Induction of Oxidative Stress : Wash the cells again and expose them to an oxidative stressor (e.g., H₂O₂) in the presence of the corresponding G8CG concentration.

-

Measurement : Measure the fluorescence intensity using a microplate reader or flow cytometer with excitation and emission wavelengths around 488 nm and 530 nm, respectively.

-

Analysis : Compare the fluorescence levels of G8CG-treated cells to the control group (stressor only) to determine the percentage reduction in ROS.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage (specifically, single and double-strand breaks) in individual cells.

-

Cell Treatment : Expose cells to an oxidative stressor (e.g., H₂O₂) with and without pre-treatment with G8CG.

-

Cell Embedding : Harvest the cells and embed them in a low-melting-point agarose gel on a microscope slide.

-

Lysis : Lyse the cells using a high-salt detergent solution to remove membranes and proteins, leaving behind the DNA "nucleoid."

-

Alkaline Unwinding : Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis : Apply an electric field. Damaged DNA fragments migrate away from the nucleoid, forming a "comet tail."

-

Staining and Visualization : Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize using a fluorescence microscope.

-

Scoring : Quantify the DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software. A reduction in tail length indicates protection against DNA damage.

Conclusion

This compound demonstrates notable in vitro antioxidant properties, particularly within cellular systems. While its direct radical scavenging capacity in chemical assays may be lower than its aglycone, its ability to protect cells from oxidative damage is significant. At low micromolar concentrations, G8CG can inhibit lipid peroxidation, prevent GSH depletion, and protect against genotoxicity induced by oxidative stressors. The underlying mechanisms likely involve the modulation of key cytoprotective signaling pathways, such as the Nrf2/ARE pathway, and the inhibition of stress-activated MAPK pathways. These findings underscore the potential of this compound as a valuable compound for further investigation in the development of therapeutic strategies targeting diseases with an oxidative stress etiology. Researchers should remain mindful of the dose-dependent effects, as higher concentrations may induce cytotoxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays. | Semantic Scholar [semanticscholar.org]

- 4. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant properties of soybean isoflavone extract and tofu in vitro and in vivo [agris.fao.org]

- 6. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | Mitochondrial Metabolism | TargetMol [targetmol.com]

Preliminary In Vitro Studies of Genistein 8-C-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on Genistein 8-C-glucoside (G8CG), a naturally occurring isoflavone. The document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the compound's known and proposed mechanisms of action through signaling pathway diagrams.

Data Presentation

The following tables summarize the quantitative data from in vitro studies on this compound, focusing on its cytotoxic, apoptotic, and other biological effects on various cell lines.

Table 1: Cytotoxic and Proliferative Effects of this compound

| Cell Line | Concentration (µM) | Incubation Time (hours) | Effect | % Change vs. Control | Citation |

| SK-OV-3 (Human Ovarian Carcinoma) | >20 | 24 & 48 | Decreased cell proliferation | Not specified | [1] |

| SK-OV-3 (Human Ovarian Carcinoma) | 90 | 24 | Inhibition of cell proliferation | 52% | [1] |

| SK-OV-3 (Human Ovarian Carcinoma) | 90 | 48 | Inhibition of cell proliferation | 61.1% | [1] |

| Chinese Hamster Ovary (CHO) | >10 | Not specified | Reduced cell viability | Significant | [2] |

| NIH 3T3 (Mouse Embryonic Fibroblast) | >20 | Not specified | Reduced cell viability | Significant | [3] |

Table 2: Apoptotic and DNA Damage Effects of this compound

| Cell Line | Concentration (µM) | Incubation Time (hours) | Effect | % Change vs. Control | Citation |

| SK-OV-3 (Human Ovarian Carcinoma) | 90 | 24 | Increased apoptotic cells | ~29% | [1] |

| SK-OV-3 (Human Ovarian Carcinoma) | 90 | 48 | Increased apoptotic cells | ~49% | [1] |

| Chinese Hamster Ovary (CHO) | >10 | Not specified | Induced apoptosis | Significant | [2] |

| Chinese Hamster Ovary (CHO) | >10 | Not specified | Induced DNA damage | Significant | [2] |

| NIH 3T3 (Mouse Embryonic Fibroblast) | >20 | Not specified | Induced DNA damage | Significant | [3] |

Table 3: Effects of this compound on Mitochondrial Function and ROS Production

| Cell Line | Concentration (µM) | Incubation Time (hours) | Parameter Measured | % Change vs. Control | Citation |

| SK-OV-3 (Human Ovarian Carcinoma) | 90 | 48 | Mitochondrial Membrane Potential (ΔΨm) | 49% reduction | [1] |

| SK-OV-3 (Human Ovarian Carcinoma) | ≥20 | Not specified | Reactive Oxygen Species (ROS) Production | Increased | [1] |

Experimental Protocols

This section details the methodologies for key in vitro experiments cited in the studies of this compound.

Cell Viability and Proliferation Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Cells (e.g., SK-OV-3, CHO, NIH 3T3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). The cells are then incubated for specific durations (e.g., 24 or 48 hours).

-

MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the mitochondrial reductase enzymes in viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection

a) Fluorescence Microscopy with Nuclear Stains (Hoechst 33258/Propidium Iodide or Acridine Orange/Ethidium Bromide)

This method allows for the morphological assessment of apoptosis.

-

Cell Culture and Treatment: Cells are cultured on coverslips or in chamber slides and treated with this compound as described above.

-

Staining: The cells are stained with a combination of fluorescent dyes.

-

Hoechst 33258: A blue fluorescent dye that stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells.

-

Propidium Iodide (PI): A red fluorescent dye that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red.

-

Acridine Orange (AO): A green fluorescent dye that stains both live and dead cells.

-

Ethidium Bromide (EB): A red fluorescent dye that only enters cells with damaged membranes.

-

-

Visualization: The stained cells are visualized under a fluorescence microscope. Live cells appear uniformly green (AO/EB) or show normal blue nuclei (Hoechst/PI). Early apoptotic cells exhibit bright green nuclei with condensed or fragmented chromatin (AO/EB) or bright blue fragmented nuclei (Hoechst/PI). Late apoptotic cells show orange to red nuclei (AO/EB) or red nuclei (Hoechst/PI).

b) Flow Cytometry with Annexin V and Propidium Iodide (PI)

This is a quantitative method to detect apoptosis.

-

Cell Preparation: Cells are cultured and treated with this compound. Both adherent and floating cells are collected.

-

Staining: The cells are washed and resuspended in a binding buffer. Annexin V conjugated to a fluorochrome (e.g., FITC) and PI are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

DNA Damage Assessment (Comet Assay)

The Comet Assay, or single-cell gel electrophoresis, is used to detect DNA strand breaks.

-

Cell Embedding: Cells treated with this compound are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

DNA Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank with an alkaline buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA with strand breaks migrates faster and further than undamaged DNA.

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and the slides are examined under a fluorescence microscope. The resulting image resembles a "comet," with the head containing intact DNA and the tail consisting of fragmented DNA. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Signaling Pathways and Mechanisms of Action

The in vitro studies of this compound suggest that its primary mode of action in cancer cells is the induction of apoptosis via a mitochondria-dependent pathway. The following diagrams illustrate the key events in this pathway and other potentially involved signaling cascades, based on the available evidence for G8CG and its aglycone, genistein.

Caption: Mitochondria-dependent apoptosis induced by this compound.

The following diagram illustrates the experimental workflow for assessing the cytotoxic effects of this compound.

References

- 1. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of the phytoestrogen, genistein-8-C-glucoside, on Chinese hamster ovary cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of genistein-8-C-glucoside from Lupinus luteus on DNA damage assessed using the comet assay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Genistein 8-C-Glucoside and Mitochondrial Membrane Depolarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genistein 8-C-glucoside (G8CG), a natural isoflavone glucoside, has emerged as a molecule of interest in oncology research due to its pro-apoptotic activities. A critical event in its mechanism of action is the induction of mitochondrial membrane depolarization, a key indicator of the intrinsic apoptotic pathway. This technical guide provides an in-depth analysis of the effects of G8CG on mitochondrial function, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Introduction

Genistein, a well-studied isoflavone, is known for its anti-cancer properties, which are often linked to its ability to induce apoptosis through mitochondrial-dependent pathways[1][2]. Its natural glucoside, this compound (G8CG), has also been shown to possess cytotoxic and pro-apoptotic effects, particularly in cancer cell lines[1][3]. A central event in the apoptotic cascade initiated by G8CG is the disruption of the mitochondrial membrane potential (ΔΨm), which leads to the release of pro-apoptotic factors and subsequent cell death[1][3]. This guide focuses on the technical aspects of G8CG's impact on mitochondrial membrane depolarization, providing researchers with the necessary information to investigate this phenomenon.

Quantitative Data: Effect of this compound on Mitochondrial Membrane Potential

The depolarization of the mitochondrial membrane is a quantifiable event that can be assessed using fluorescent probes such as JC-1. In a study by Antosiak et al. (2016) on human SK-OV-3 ovarian carcinoma cells, the effect of G8CG on mitochondrial membrane potential was evaluated in a dose- and time-dependent manner. The results indicated a significant reduction in ΔΨm at higher concentrations of G8CG[3].

| Treatment Group | Concentration (µM) | Incubation Time (h) | Reduction in Mitochondrial Membrane Potential (% of Control) |

| This compound | 30 | 24 | Significant depolarization observed |

| This compound | 90 | 24 | ~40% |

| This compound | 30 | 48 | Significant depolarization observed |

| This compound | 90 | 48 | 49% |

| Genistein | 10 | 24 | Significant depolarization observed |

| Genistein | 90 | 48 | 52.7% |

Data summarized from Antosiak et al. (2016). The study reported that lower, physiological concentrations of G8CG did not cause significant changes in mitochondrial membrane potential[3].

Experimental Protocols

Assessment of Mitochondrial Membrane Potential using JC-1 Assay

The JC-1 assay is a widely used method to determine mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming J-aggregates that emit red fluorescence. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the changes in mitochondrial membrane potential.

Materials:

-

JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Flow cytometer

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or other uncoupling agent (positive control)

Protocol:

-

Cell Seeding: Seed cells in a 6-well plate at a density of 1-5 x 10^5 cells/well and incubate overnight.

-

Treatment: Treat cells with the desired concentrations of this compound for the specified time points. Include a vehicle control (e.g., DMSO) and a positive control for depolarization (e.g., CCCP).

-

JC-1 Staining:

-

Prepare a JC-1 staining solution at a final concentration of 1-5 µg/mL in pre-warmed cell culture medium.

-

Remove the treatment medium from the cells and wash once with PBS.

-

Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.

-

-

Cell Harvesting and Washing:

-

Following incubation, aspirate the staining solution and wash the cells twice with PBS.

-

Harvest the cells by trypsinization and centrifuge at 400 x g for 5 minutes.

-

-

Flow Cytometry Analysis:

-

Resuspend the cell pellet in 500 µL of PBS.

-

Analyze the cells immediately using a flow cytometer.

-

Excite the cells with a 488 nm laser.

-

Collect green fluorescence in the FL1 channel (typically ~530 nm) and red fluorescence in the FL2 channel (typically ~590 nm).

-

Analyze the data by calculating the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization.

-

Western Blot Analysis of Bcl-2 and Bax Proteins

Western blotting is a technique used to detect specific proteins in a sample. To investigate the involvement of the Bcl-2 family of proteins in G8CG-induced apoptosis, the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax can be assessed.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Lysis:

-

After treatment with G8CG, wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations and add Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Signal Detection:

-

Wash the membrane three times with TBST.

-

Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis to quantify the protein band intensities.

-

Signaling Pathways and Visualizations

The induction of mitochondrial membrane depolarization by G8CG is a key event in the intrinsic pathway of apoptosis. While the precise upstream signaling for G8CG is still under investigation, it is hypothesized to follow a similar mechanism to its aglycone, genistein, which involves the modulation of Bcl-2 family proteins and potentially the activation of cellular energy sensors like AMPK.

Proposed Signaling Pathway for G8CG-Induced Mitochondrial Depolarization

Caption: Proposed signaling pathway of G8CG-induced apoptosis.

Experimental Workflow for Assessing Mitochondrial Membrane Depolarization

Caption: Workflow for JC-1 assay to measure ΔΨm.

Discussion and Future Directions

The available data strongly suggest that this compound induces mitochondrial membrane depolarization in a dose- and time-dependent manner in cancer cells[3]. This event is a critical step in the intrinsic pathway of apoptosis. The provided experimental protocols offer robust methods for researchers to study this phenomenon.

Future research should focus on elucidating the precise molecular targets of G8CG that initiate the apoptotic cascade. Investigating the direct interaction of G8CG with Bcl-2 family proteins and the role of upstream signaling kinases, such as AMPK, will provide a more complete understanding of its mechanism of action. Furthermore, exploring the effects of G8CG in a wider range of cancer cell lines and in in vivo models will be crucial for its potential development as a therapeutic agent.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are generalized and may require optimization for specific cell types and experimental conditions.

References

- 1. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Genistein 8-C-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genistein 8-C-glucoside (G8CG), a naturally occurring isoflavone found in plants such as Lupinus luteus (yellow lupine), has emerged as a promising candidate for pharmacological development.[1][2][3] As a glycosylated form of the well-studied phytoestrogen genistein, G8CG exhibits a distinct profile of biological activities, including potent anticancer, antioxidant, and radioprotective effects. This technical guide provides a comprehensive overview of the current understanding of G8CG's pharmacological potential, with a focus on its cytotoxic and antioxidant properties. Detailed experimental methodologies, quantitative data from key studies, and visualizations of implicated signaling pathways are presented to facilitate further research and development in this area.

Introduction

Genistein, an isoflavone abundant in soy products, has been the subject of extensive research for its potential health benefits, including its role in cancer prevention and therapy.[4][5][6] this compound is a natural analog of genistein and has demonstrated significant biological activities.[1][2][3] The presence of a C-glucosyl moiety can influence the bioavailability and metabolic fate of the parent isoflavone, potentially altering its pharmacological profile. This guide focuses on the demonstrated pharmacological activities of G8CG and the underlying molecular mechanisms, providing a foundation for its potential therapeutic applications.

Anticancer Potential of this compound

G8CG has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines, with a notable dose- and time-dependent activity.

Cytotoxicity and Antiproliferative Effects

In vitro studies have shown that G8CG can inhibit the proliferation of human ovarian carcinoma cells (SK-OV-3).[1][2][3] The antiproliferative activity of G8CG is concentration-dependent, with higher concentrations leading to a significant decrease in cell viability.[7]

Table 1: Antiproliferative Activity of this compound on SK-OV-3 Cells [7]

| Concentration (µM) | Treatment Duration (h) | Cell Proliferation Inhibition (%) |

| >20 | 24 | Dose-dependent decrease |

| 90 | 24 | 52 |

| 90 | 48 | 61.1 |

Induction of Apoptosis

G8CG is a potent inducer of apoptosis in cancer cells.[7][8] The apoptotic effect is characterized by morphological changes, DNA fragmentation, and the depolarization of the mitochondrial membrane.[7][8]

Table 2: Apoptotic Effect of this compound on SK-OV-3 Cells [7]

| Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) |

| 50 | 24 | Significant increase |

| 90 | 24 | ~29 |

| 50 | 48 | Significant increase |

| 90 | 48 | ~49 |

Mitochondrial Membrane Depolarization

A key event in the G8CG-induced apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm).[7][8]

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in SK-OV-3 Cells [7]

| Concentration (µM) | Treatment Duration (h) | Reduction in ΔΨm (%) |

| ≥30 | Not specified | Strong depolarization |

| 90 | 48 | 49 |

Antioxidant and Pro-oxidant Activities

G8CG exhibits a dual role, acting as an antioxidant at lower concentrations and displaying pro-oxidant and cytotoxic activities at higher concentrations.[9][10][11]

Antioxidant Effects

At low concentrations (2.5-10 µM), G8CG has been shown to protect against hydrogen peroxide-induced DNA damage in mouse embryonic fibroblasts (NIH 3T3), indicating its antioxidant properties.[11][12] It dose-dependently inhibits membrane lipid peroxidation and prevents the oxidation of glutathione (GSH) in human red blood cells and rat liver homogenates under oxidative stress.[2][7][13][14]

Pro-oxidant Effects

At concentrations above 20 µM, G8CG can induce DNA damage and reduce cell viability in NIH 3T3 cells.[11][12] This pro-oxidant activity at higher concentrations likely contributes to its anticancer effects.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the pharmacological potential of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

General Protocol:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of this compound for the desired time.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Apoptosis Detection (Acridine Orange/Ethidium Bromide Staining)

This method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

-

Principle: Acridine orange (AO) stains both live and dead cells, causing the nuclei to fluoresce green. Ethidium bromide (EB) only enters cells with compromised membranes and stains the nucleus red.

-

General Protocol:

-

Treat cells with this compound.

-

Harvest the cells and wash with a phosphate-buffered saline (PBS).

-

Resuspend the cells in PBS and add a mixture of AO and EB.

-

Incubate for a short period.

-

Observe the cells under a fluorescence microscope.

-

Viable cells: Uniform green nucleus.

-

Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

-

Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

-

Necrotic cells: Uniformly orange to red nucleus.

-

-

DNA Damage Assessment (Comet Assay)

The single-cell gel electrophoresis (SCGE) or comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Principle: Damaged DNA, when subjected to electrophoresis, migrates away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The length and intensity of the tail are proportional to the extent of DNA damage.

-

General Protocol:

-

Embed cells treated with this compound in a low-melting-point agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.

-

Subject the slides to electrophoresis in an alkaline or neutral buffer.

-

Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualize and quantify the comets using a fluorescence microscope and specialized software.

-

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is used to measure intracellular ROS levels.

-

Principle: DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

General Protocol:

-

Treat cells with this compound.

-

Load the cells with DCFDA and incubate.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader.

-

Signaling Pathways

While specific signaling pathways for this compound are still under investigation, the extensive research on its aglycone, genistein, provides valuable insights into its potential mechanisms of action. Genistein is known to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. It is plausible that G8CG, either directly or after being metabolized to genistein, interacts with these pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. Genistein has been shown to inhibit the activation of NF-κB.[5][15] This inhibition can lead to the downregulation of anti-apoptotic genes and the promotion of apoptosis in cancer cells.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, growth, and proliferation. Genistein is known to inhibit this pathway, leading to decreased cell survival and induction of apoptosis.[9][16]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Genistein can modulate MAPK signaling, often leading to cell cycle arrest and apoptosis.

Conclusion and Future Directions

This compound demonstrates significant pharmacological potential, particularly in the realm of oncology and as a modulator of oxidative stress. Its ability to induce apoptosis in cancer cells and its dual antioxidant/pro-oxidant activities warrant further investigation. Future research should focus on:

-

In vivo studies: To evaluate the efficacy and safety of G8CG in animal models of cancer and other diseases.

-

Pharmacokinetic and bioavailability studies: To understand the absorption, distribution, metabolism, and excretion of G8CG compared to its aglycone, genistein.

-

Mechanism of action: To elucidate the specific molecular targets and signaling pathways directly modulated by G8CG.

-

Combination therapies: To investigate the synergistic effects of G8CG with existing chemotherapeutic agents.

The data presented in this guide underscore the promise of this compound as a lead compound for the development of novel therapeutics. A deeper understanding of its pharmacological profile will be crucial for translating its potential into clinical applications.

References

- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 2. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. [The action of PI3K/AKT during genistein promoting the activity of eNOS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genistein as a Potential Anticancer Agent against Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of genistein-8-C-glucoside from Lupinus luteus on DNA damage assessed using the comet assay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [Antioxidative effects of isoflavon genisteine-8-C-glycoside in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | C21H20O10 | CID 5281757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Genistein inhibits NF-kappa B activation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. db-thueringen.de [db-thueringen.de]

The Role of Genistein 8-C-Glucoside in Cell Cycle Arrest: A Technical Guide